molecular formula C16H20ClNO B13756179 2-Phenethylamino-1-phenylethanol hydrochloride CAS No. 24346-12-1

2-Phenethylamino-1-phenylethanol hydrochloride

Cat. No.: B13756179
CAS No.: 24346-12-1
M. Wt: 277.79 g/mol
InChI Key: QLRAEDDCQILZPM-UHFFFAOYSA-N
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Description

2-Phenethylamino-1-phenylethanol hydrochloride is a chemical compound of interest in biochemical and pharmacological research. This compound is part of the phenylethanolamine class, which are structures of significant research value due to their relationship to endogenous trace amines and catecholamine neurotransmitters like dopamine and epinephrine . Researchers investigate such compounds for their potential as molecular tools in studying adrenergic receptors and other biological targets . The presence of both amino and hydroxy functional groups on the molecule makes it a versatile intermediate for further chemical synthesis and a candidate for exploring structure-activity relationships . As a hydrochloride salt, it offers improved stability and solubility for experimental handling. This product is provided for research use only and is not intended for diagnostic or therapeutic applications. Prior to use, researchers should consult the safety data sheet and conduct a comprehensive risk assessment.

Properties

CAS No.

24346-12-1

Molecular Formula

C16H20ClNO

Molecular Weight

277.79 g/mol

IUPAC Name

(2-hydroxy-2-phenylethyl)-(2-phenylethyl)azanium;chloride

InChI

InChI=1S/C16H19NO.ClH/c18-16(15-9-5-2-6-10-15)13-17-12-11-14-7-3-1-4-8-14;/h1-10,16-18H,11-13H2;1H

InChI Key

QLRAEDDCQILZPM-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CC[NH2+]CC(C2=CC=CC=C2)O.[Cl-]

Origin of Product

United States

Preparation Methods

Preparation Methods of 2-Phenethylamino-1-phenylethanol Hydrochloride

General Synthetic Strategy

The synthesis typically involves three major steps:

  • Step 1: Formation of an intermediate by nucleophilic substitution between alpha-bromoacetophenone and 4-nitrophenethylamine.
  • Step 2: Reduction of the intermediate under chiral induction to form the amino alcohol intermediate.
  • Step 3: Salt formation by reaction with concentrated hydrochloric acid to yield the target hydrochloride salt.

This approach avoids the use of expensive or toxic reagents such as EDCI, HOBt, DMI, or hypertoxic styrene oxide, making it industrially feasible and cost-effective.

Detailed Synthetic Procedure

Step 1: Intermediate Formation
  • Reactants: Alpha-bromoacetophenone and 4-nitrophenethylamine.
  • Conditions: Reaction in acetonitrile solvent with cesium carbonate as base.
  • Temperature: Approximately 70 °C.
  • Time: Around 5 hours.
  • Work-up: Cooling, filtration, solvent removal, and crystallization using petroleum ether.
  • Yield and Purity: 73% yield with 99.31% purity of intermediate compound I.
Parameter Details
Reactants Alpha-bromoacetophenone (20 g), 4-nitrophenethylamine (16.6 g)
Base Cesium carbonate (48.9 g)
Solvent Acetonitrile (150 mL)
Temperature 70 °C
Reaction time 5 hours
Purification Crystallization with petroleum ether
Yield 73%
Purity 99.31%
Step 2: Reduction to Amino Alcohol Intermediate
  • Conditions: Nitrogen atmosphere, temperature controlled between -10 °C and 0 °C.
  • Reagents: Reducing agent added dropwise into a chiral induction agent.
  • Reaction time: Stirring for 60 minutes after addition, then intermediate I dissolved in tetrahydrofuran (THF) and added dropwise over 60 minutes.
  • Post-reaction: Stirred for 2 hours under same temperature, quenched when starting material is below 1%.
  • Work-up: Methanol addition, solvent removal under vacuum, extraction with water and ethyl acetate, washing with saturated sodium bicarbonate and brine, drying, and concentration to yield intermediate II.
  • Purity: Chemical purity 99.42%, chiral purity 99.56%.
Parameter Details
Atmosphere Nitrogen
Temperature -10 °C to 0 °C
Reaction time 60 min + 2 hours
Solvent Tetrahydrofuran (THF)
Purification Extraction and washing
Purity Chemical 99.42%, Chiral 99.56%
Step 3: Salt Formation
  • Procedure: Dissolve intermediate II in solvent, slowly add concentrated hydrochloric acid (1.2 equivalents).
  • Conditions: Stir at room temperature for 12 hours.
  • Work-up: Filtration, washing with solvent, drying to obtain the hydrochloride salt.
  • Outcome: High purity target product suitable for pharmaceutical use.

Alternative Synthetic Routes and Catalytic Methods

  • Early syntheses of phenylethanolamine derivatives involved reduction of 2-nitro-1-phenylethanol or benzoyl cyanide using lithium aluminum hydride (LiAlH4), but these methods are less practical industrially due to reagent cost and handling issues.
  • Catalytic hydrogenation methods using palladium on carbon (Pd/C) have been reported for related amino alcohols but are less directly applicable to this specific compound due to reaction kinetics and selectivity concerns.
  • Recent advances include asymmetric induction using ephedrine-based magnetic nanocatalysts for enantioselective synthesis of related amino alcohols, demonstrating potential for recyclable catalyst systems in such syntheses, though specific application to 2-phenethylamino-1-phenylethanol hydrochloride requires further development.

Data Summary Table of Preparation Parameters

Step Reactants/Conditions Temperature Time Yield/Purity Notes
Intermediate I Synthesis Alpha-bromoacetophenone + 4-nitrophenethylamine + Cs2CO3 in acetonitrile 70 °C 5 h 73% yield, 99.31% purity Base-promoted nucleophilic substitution
Reduction to Intermediate II Reducing agent + chiral inducer, THF solvent, N2 atmosphere -10 °C to 0 °C 3 h total 99.42% chemical, 99.56% chiral purity Controlled temperature, dropwise addition
Salt Formation Intermediate II + concentrated HCl Room temperature 12 h High purity hydrochloride salt Crystallization and filtration

Analysis and Industrial Relevance

  • The described synthetic route is advantageous for industrial production due to the use of readily available and inexpensive starting materials such as alpha-bromoacetophenone and 4-nitrophenethylamine.
  • The avoidance of costly coupling reagents and toxic intermediates reduces environmental impact and simplifies post-reaction purification.
  • High purity and chiral selectivity are achieved through controlled temperature and chiral induction during reduction.
  • The process is scalable and compatible with pharmaceutical manufacturing standards.

Chemical Reactions Analysis

2-Phenethylamino-1-phenylethanol hydrochloride undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) and reducing agents like lithium aluminum hydride (LiAlH4) . The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Pharmaceutical Applications

Analgesic Properties
Research indicates that 2-Phenethylamino-1-phenylethanol hydrochloride exhibits analgesic effects, making it a candidate for pain management therapies. Its mechanism involves the inhibition of monoamine oxidase, which can enhance pain relief by increasing the levels of neurotransmitters such as serotonin and norepinephrine in the central nervous system .

Synthesis of Active Pharmaceutical Ingredients
The compound serves as a precursor in synthesizing various pharmaceutical agents. For instance, it is utilized in the production of Mirabegron, a medication for overactive bladder, showcasing its importance in drug formulation . The synthesis process involves multiple steps, including reaction with α-bromoacetophenones and subsequent reduction to yield high-purity intermediates suitable for industrial production.

Biochemical Research

Inhibition of Enzymatic Activity
Studies have demonstrated that 2-Phenethylamino-1-phenylethanol hydrochloride is a potent inhibitor of monoamine oxidase in vitro. This property is significant for research into neurodegenerative diseases where monoamine oxidase activity is implicated . The compound's ability to modulate enzyme activity makes it valuable in studying metabolic pathways and potential therapeutic interventions.

Bioproduction Methods
Recent advancements in biocatalysis have highlighted methods for producing phenethyl alcohol and related compounds using genetically engineered microorganisms. These methods provide an environmentally friendly alternative to traditional petrochemical processes, emphasizing the compound's role in sustainable chemistry .

Cosmetic and Food Industries

Fragrance and Flavoring Agent
2-Phenethylamino-1-phenylethanol hydrochloride is utilized in the cosmetic industry as a fragrance component due to its pleasant floral scent. Its use extends to flavoring agents in food products, where it contributes to the aromatic profile of various consumables .

Data Tables

Application Area Details References
Pharmaceuticals Analgesic effects; precursor for Mirabegron synthesis
Biochemical Research Inhibitor of monoamine oxidase; bioproduction via biocatalysis
Cosmetics & Food Used as a fragrance and flavoring agent

Case Study 1: Synthesis of Mirabegron

A study documented the synthesis of Mirabegron from 2-Phenethylamino-1-phenylethanol hydrochloride, highlighting its efficiency in producing high-purity intermediates suitable for pharmaceutical applications. The method involved multiple reaction steps that minimized waste and improved yield .

Case Study 2: Monoamine Oxidase Inhibition

Research exploring the inhibitory effects of 2-Phenethylamino-1-phenylethanol hydrochloride on monoamine oxidase revealed its potential as a therapeutic agent for conditions associated with neurotransmitter dysregulation. The study provided insights into dosage and efficacy, laying groundwork for further clinical trials .

Mechanism of Action

Comparison with Similar Compounds

Comparison with Similar Compounds

This section evaluates structural analogs and derivatives of 2-phenethylamino-1-phenylethanol hydrochloride, focusing on molecular features, synthesis, and pharmacological relevance.

Structural and Physicochemical Comparisons

Compound Name CAS No. Molecular Formula Key Structural Differences Molecular Weight (g/mol) Key Properties
2-Phenethylamino-1-phenylethanol HCl 24346-12-1 C₁₆H₂₀ClNO Phenethylamino-phenylethanol backbone 277.79 High solubility (HCl salt), chiral
2-Phenylethylamine HCl 156-28-5 C₈H₁₂ClN Lacks hydroxyl group (simpler phenethylamine) 157.64 Volatile, lower polarity
Dopamine HCl 62-31-7 C₈H₁₂ClNO₂ 3,4-Dihydroxyphenyl group 189.64 High polarity, neurotransmitter activity
(R)-2-((4-Nitrophenethyl)amino)-1-phenylethanol HCl 521284-21-9 C₁₆H₁₉ClN₂O₂ Nitro group at para position on phenethyl chain 306.79 Electron-withdrawing effects, altered binding
(S)-2-Fluoro-1-phenylethanamine HCl 886216-59-7 C₈H₁₁ClFN Fluorine substitution at β-carbon 179.63 Enhanced metabolic stability
Estilefrine HCl (1-(3-Hydroxyphenyl)-2-ethylaminoethanol HCl) - C₁₀H₁₆ClNO₂ 3-Hydroxyphenyl and ethylaminoethanol groups 217.69 Adrenergic agonist, vasoconstrictor

Key Observations:

  • Polarity and Solubility: The hydroxyl group in 2-phenethylamino-1-phenylethanol HCl enhances water solubility compared to non-hydroxylated analogs like 2-phenylethylamine HCl .
  • Chirality: Enantioselective synthesis methods (e.g., oxazaborolidine catalysis) are critical for producing high-ee versions of 2-phenethylamino-1-phenylethanol HCl, similar to dopamine and estilefrine .
  • Pharmacological Effects : Dopamine HCl’s dihydroxyphenyl structure enables neurotransmitter activity, while the nitro group in 521284-21-9 may confer distinct receptor-binding profiles .

Q & A

Q. What are the established synthetic routes for 2-Phenethylamino-1-phenylethanol hydrochloride, and how do their enantioselectivities compare?

Two enantioselective methods are prominent:

  • Borane Reduction : Oxazaborolidine-catalyzed reduction of 2-chloroacetophenone yields chiral chloro alcohol (93–97% enantiomeric excess (ee)), followed by ammonium hydroxide treatment to produce the amino alcohol .
  • Noyori Hydrogenation : Chiral ruthenium complexes reduce succinimido acetophenone derivatives, achieving up to 98% ee. Hydrolysis with dilute base yields the amino alcohol . Key comparison: The Noyori method provides higher enantioselectivity (98% vs. 97%), but borane reduction is faster and scalable.

Q. What analytical techniques are recommended for confirming the stereochemical purity of 2-Phenethylamino-1-phenylethanol hydrochloride?

  • Chiral HPLC : Resolves enantiomers using chiral stationary phases (e.g., cellulose-based columns). Calibrate with standards from enantioselective syntheses .
  • Optical Rotation : Compare observed rotation to literature values (e.g., [α]D for (S)-isomer: +25.3° in methanol) .
  • NMR with Chiral Shift Reagents : Europium complexes differentiate enantiomers via distinct splitting patterns .

Q. What are the critical storage conditions to ensure the stability of 2-Phenethylamino-1-phenylethanol hydrochloride?

  • Temperature : Store at room temperature (RT) in airtight containers. Avoid moisture to prevent hydrolysis .
  • Solubility : Prepare stock solutions in anhydrous DMSO (10 mM) for long-term stability. Aliquot to avoid freeze-thaw cycles .
  • Safety : Use desiccants in storage cabinets and adhere to OSHA guidelines for amine handling (e.g., PPE, ventilation) .

Advanced Research Questions

Q. How can researchers optimize reaction conditions to enhance enantiomeric excess in the synthesis of 2-Phenethylamino-1-phenylethanol hydrochloride?

  • Catalyst Screening : Test oxazaborolidine derivatives (e.g., Corey-Bakshi-Shibata catalysts) to improve ee in borane reductions .
  • Solvent Effects : Polar aprotic solvents (e.g., THF) enhance Noyori hydrogenation rates and selectivity .
  • Temperature Control : Lower temperatures (-20°C) reduce racemization during ammonium hydroxide treatment .

Q. How should researchers address discrepancies in reported enantioselectivity values when scaling up synthetic procedures?

  • Process Analytical Technology (PAT) : Use in-line FTIR or Raman spectroscopy to monitor ee in real-time during scale-up .
  • Kinetic Modeling : Identify rate-limiting steps (e.g., catalyst deactivation) using Arrhenius plots. Adjust reagent stoichiometry or mixing rates .
  • Comparative Studies : Replicate small-scale conditions (e.g., 10 mmol vs. 1 mol) to isolate variables like heat transfer or agitation efficiency .

Q. What methodologies are suitable for studying the compound’s receptor interactions in vitro?

  • Radioligand Binding Assays : Use tritiated analogs to quantify affinity for adrenergic or dopaminergic receptors.
  • Surface Plasmon Resonance (SPR) : Measure real-time binding kinetics (kon/koff) to immobilized receptor proteins .
  • Molecular Dynamics Simulations : Predict binding modes using docking software (e.g., AutoDock Vina) and validate with mutagenesis studies .

Data Contradiction Analysis

Q. How can conflicting solubility data for 2-Phenethylamino-1-phenylethanol hydrochloride be resolved?

  • Source Evaluation : Cross-reference PubChem (187.66 g/mol, aqueous solubility ~50 mg/mL) with experimental measurements (e.g., GLPBIO: 10 mM in DMSO) .
  • pH Dependence : Test solubility across pH 3–8; protonation of the amine group at low pH increases aqueous solubility .
  • Co-Solvent Systems : Use ethanol-water mixtures (e.g., 30% ethanol) to reconcile discrepancies between theoretical and observed solubility .

Methodological Best Practices

Q. What protocols ensure accurate quantification of 2-Phenethylamino-1-phenylethanol hydrochloride in biological matrices?

  • LC-MS/MS : Employ a C18 column with 0.1% formic acid in mobile phases. Use deuterated internal standards (e.g., d5-2-Phenethylamine) for calibration .
  • Sample Preparation : Solid-phase extraction (SPE) with mixed-mode sorbents (e.g., Oasis MCX) improves recovery from plasma or tissue homogenates .

Safety and Compliance

Q. What first-aid measures are critical for accidental exposure during synthesis?

  • Inhalation : Move to fresh air; monitor for delayed symptoms (e.g., bronchospasm) for 48 hours .
  • Dermal Contact : Rinse with water for 15 minutes; use pH-neutral soap to avoid amine reactivity .
  • Spill Management : Absorb with vermiculite, neutralize with dilute acetic acid, and dispose as hazardous waste .

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